molecular formula C21H18N6O3S B11702896 (4Z)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11702896
M. Wt: 434.5 g/mol
InChI Key: MKQDJYQLXYJKIQ-UHFFFAOYSA-N
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Description

The compound (4Z)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. Its structure comprises multiple functional groups, including a thiazole ring, a pyrazolone core, and nitrophenyl and methylphenyl substituents, making it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling with the nitrophenyl and methylphenyl groups under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

(4Z)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4Z)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering opportunities for novel discoveries and innovations.

Properties

Molecular Formula

C21H18N6O3S

Molecular Weight

434.5 g/mol

IUPAC Name

5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H18N6O3S/c1-12-4-7-15(8-5-12)17-11-31-21(22-17)26-20(28)19(14(3)25-26)24-23-16-9-6-13(2)18(10-16)27(29)30/h4-11,25H,1-3H3

InChI Key

MKQDJYQLXYJKIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC(=C(C=C4)C)[N+](=O)[O-]

Origin of Product

United States

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